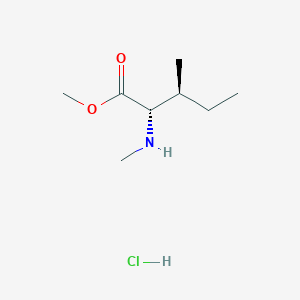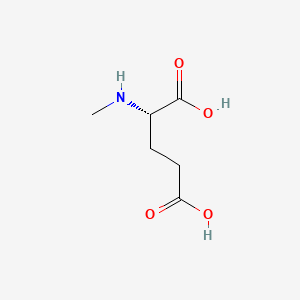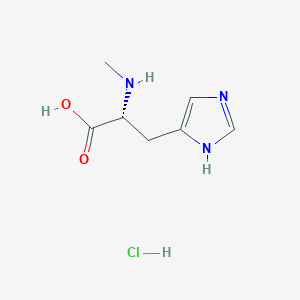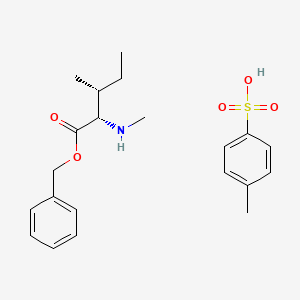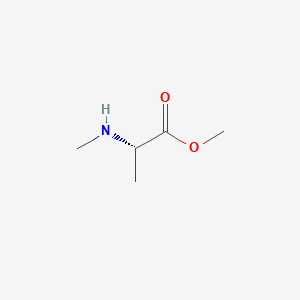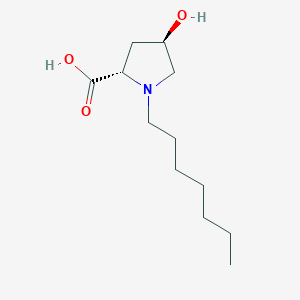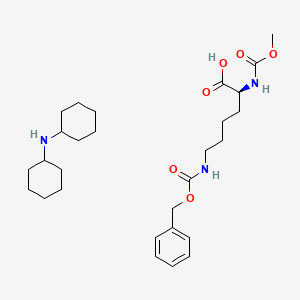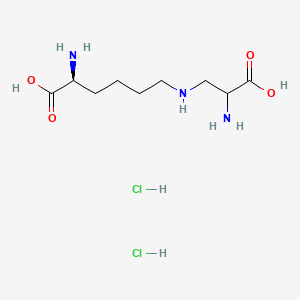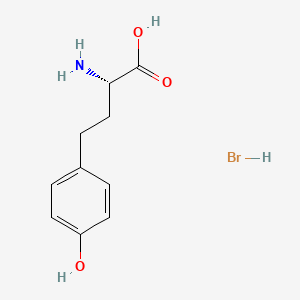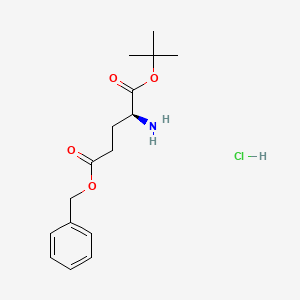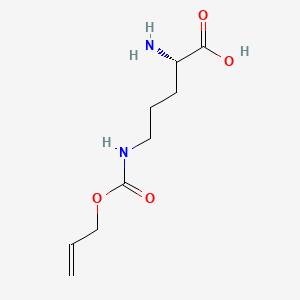
H-Orn(Aloc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Orn(Aloc)-OH: is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle. The compound features an allyloxycarbonyl (Aloc) protecting group attached to the amino group of ornithine. This protecting group is often used in peptide synthesis to prevent unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Orn(Aloc)-OH typically involves the protection of the amino group of ornithine with the allyloxycarbonyl group. This can be achieved through the reaction of ornithine with allyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: H-Orn(Aloc)-OH can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: The compound can be reduced to remove the Aloc protecting group, typically using palladium catalysts in the presence of hydrogen.
Substitution: The Aloc group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for the reduction of the Aloc group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Ornithine with the Aloc group removed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: H-Orn(Aloc)-OH is widely used in peptide synthesis as a protected amino acid. It allows for the selective deprotection and coupling of amino acids, facilitating the synthesis of complex peptides and proteins.
Biology: In biological research, this compound is used to study the role of ornithine in metabolic pathways. It serves as a precursor for the synthesis of polyamines, which are essential for cell growth and differentiation.
Medicine: The compound is used in the development of peptide-based drugs. Its protected form ensures stability and prevents premature degradation, making it suitable for therapeutic applications.
Industry: this compound is employed in the production of various biochemicals and pharmaceuticals. Its use in automated peptide synthesizers enhances the efficiency and scalability of peptide production.
Mechanism of Action
H-Orn(Aloc)-OH exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The Aloc group protects the amino group of ornithine, preventing unwanted side reactions during peptide coupling. Upon deprotection, the free amino group can participate in further reactions, facilitating the formation of peptide bonds.
Molecular Targets and Pathways: The compound targets the amino group of ornithine, protecting it during synthetic processes. It is involved in pathways related to peptide synthesis and the urea cycle.
Comparison with Similar Compounds
H-Orn(Boc)-OH: Features a tert-butyloxycarbonyl (Boc) protecting group instead of Aloc.
H-Orn(Fmoc)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
H-Orn(Cbz)-OH: Contains a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness: H-Orn(Aloc)-OH is unique due to the Aloc protecting group, which offers specific advantages in peptide synthesis. The Aloc group can be selectively removed under mild conditions, providing greater control over the deprotection process compared to other protecting groups.
Conclusion
This compound is a valuable compound in the field of peptide synthesis, offering unique advantages due to its Aloc protecting group. Its applications span across chemistry, biology, medicine, and industry, making it a versatile tool for scientific research and industrial production. The compound’s ability to undergo various chemical reactions and its role in peptide synthesis highlight its significance in modern science.
Properties
IUPAC Name |
(2S)-2-amino-5-(prop-2-enoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-2-6-15-9(14)11-5-3-4-7(10)8(12)13/h2,7H,1,3-6,10H2,(H,11,14)(H,12,13)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBIUFMNGVYLNI-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NCCC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679816 |
Source


|
| Record name | N~5~-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147290-10-6 |
Source


|
| Record name | N~5~-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
